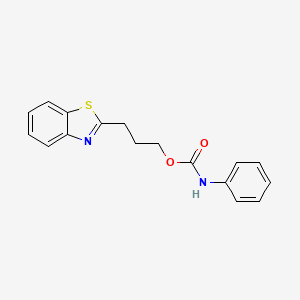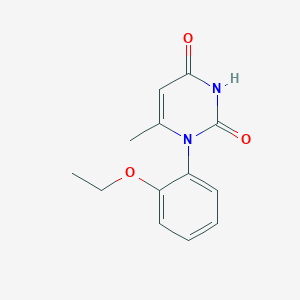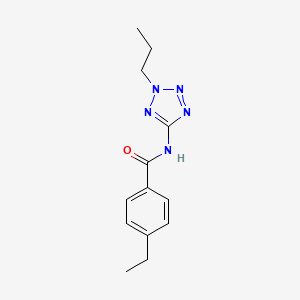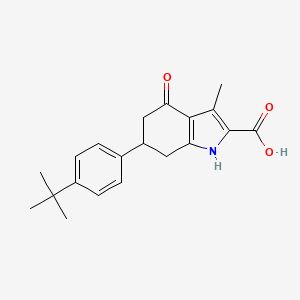
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have promising effects in various scientific research applications.
Mécanisme D'action
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate prevents the activation of downstream signaling pathways, including the STAT pathway. This leads to the inhibition of cell growth and proliferation, as well as the suppression of the immune response and reduction of inflammation.
Biochemical and Physiological Effects
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth. In autoimmune diseases, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Inflammatory disorders have also been shown to benefit from 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate treatment, as it reduces inflammation and improves joint function in arthritis patients.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has several advantages for lab experiments. It is a highly specific inhibitor of JAK enzymes, which makes it a valuable tool for studying the JAK/STAT signaling pathway. It has also been extensively studied in various scientific research fields, which provides a wealth of information for researchers. However, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate research. One potential direction is the development of more potent and selective JAK inhibitors. Another direction is the investigation of 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the potential use of 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate in the treatment of other diseases, such as neurodegenerative disorders, is an interesting area of research. Finally, the development of new formulations of 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate that improve its solubility and half-life could enhance its effectiveness in lab experiments and clinical trials.
Conclusion
In conclusion, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate is a promising compound that has been extensively studied for its potential therapeutic applications in various scientific research fields. Its ability to inhibit JAK enzymes and block downstream signaling pathways makes it a valuable tool for studying the JAK/STAT pathway. While there are limitations to its use in lab experiments, its potential for the treatment of cancer, autoimmune diseases, and inflammatory disorders make it an exciting area of research for future studies.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have promising effects in cancer research, autoimmune diseases, and inflammatory disorders. In cancer research, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. In autoimmune diseases, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been shown to suppress the immune response and reduce inflammation. Inflammatory disorders, such as arthritis and asthma, have also been shown to benefit from 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate treatment.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-17(18-13-7-2-1-3-8-13)21-12-6-11-16-19-14-9-4-5-10-15(14)22-16/h1-5,7-10H,6,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYNSSFPOCUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCCC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-carbamic acid 3-benzothiazol-2-yl-propyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4854880.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)
![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![N-(4-chlorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4854919.png)
![4-ethyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4854921.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)
![1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)

![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4854960.png)
![N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide](/img/structure/B4854970.png)